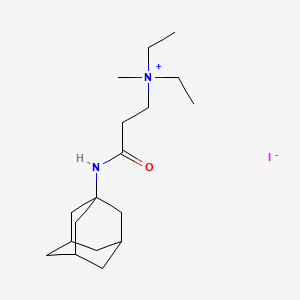

(2-(1-Adamantylcarbamoyl)ethyl)diethylmethylammonium iodide

Descripción

Propiedades

Número CAS |

25517-16-2 |

|---|---|

Fórmula molecular |

C18H33IN2O |

Peso molecular |

420.4 g/mol |

Nombre IUPAC |

[3-(1-adamantylamino)-3-oxopropyl]-diethyl-methylazanium;iodide |

InChI |

InChI=1S/C18H32N2O.HI/c1-4-20(3,5-2)7-6-17(21)19-18-11-14-8-15(12-18)10-16(9-14)13-18;/h14-16H,4-13H2,1-3H3;1H |

Clave InChI |

BQVKGJVMSZLBTO-UHFFFAOYSA-N |

SMILES canónico |

CC[N+](C)(CC)CCC(=O)NC12CC3CC(C1)CC(C3)C2.[I-] |

Origen del producto |

United States |

Métodos De Preparación

Synthesis of the Adamantylcarbamoyl Precursor

The adamantylcarbamoyl moiety is generally prepared by reacting 1-adamantylamine with an appropriate acylating agent such as an acyl chloride or carbamoyl chloride to form the carbamoyl derivative. This step often involves:

- Use of an organic base (e.g., triethylamine) to neutralize the hydrogen chloride generated

- Solvents such as dichloromethane or tetrahydrofuran (THF)

- Controlled temperature conditions ranging from 0°C to room temperature to optimize yield and minimize side reactions

This reaction forms the 1-adamantylcarbamoyl intermediate with an ethyl linker suitable for subsequent quaternization.

Quaternization to Form the Final Ammonium Iodide Salt

The key step in preparing (2-(1-adamantylcarbamoyl)ethyl)diethylmethylammonium iodide involves the quaternization of a tertiary amine intermediate, typically diethylmethylamine, with the adamantylcarbamoyl ethyl derivative. This is achieved by:

- Reacting the tertiary amine with an alkyl halide, commonly methyl iodide, under reflux or ambient conditions

- The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the tertiary amine attacks the methyl iodide, forming the quaternary ammonium iodide salt

- Solvents such as acetonitrile or ethanol are often employed

- Reaction times vary from several hours to overnight to ensure complete conversion

This step yields the quaternary ammonium iodide salt with the adamantylcarbamoyl substituent attached via the ethyl linker.

Reaction Conditions and Optimization

| Step | Reagents | Solvent | Temperature | Reaction Time | Notes |

|---|---|---|---|---|---|

| Adamantylcarbamoyl formation | 1-Adamantylamine + acyl chloride | Dichloromethane/THF | 0°C to RT | 2–6 hours | Use triethylamine as base |

| Quaternization | Tertiary amine + methyl iodide | Acetonitrile/EtOH | RT to reflux | 4–24 hours | Monitor for complete conversion |

- The use of triethylamine during carbamoyl formation neutralizes HCl, preventing side reactions.

- Temperature control is critical to avoid decomposition or side reactions.

- The quaternization step requires excess methyl iodide to drive the reaction to completion.

- Purification typically involves recrystallization or chromatography to isolate the pure quaternary ammonium iodide salt.

Characterization and Analytical Data

- Molecular Weight: 420.4 g/mol

- Molecular Formula: C18H33IN2O

- Structural Analysis: X-ray crystallography and computational modeling provide bond lengths, angles, and 3D conformations confirming the quaternary ammonium structure with the adamantylcarbamoyl group.

- Spectroscopic Methods: NMR (1H and 13C), IR spectroscopy, and mass spectrometry are used to confirm the formation of the carbamoyl group and quaternary ammonium salt.

- Purity Assessment: HPLC and elemental analysis are employed to ensure high purity suitable for further application.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents | Conditions | Expected Outcome |

|---|---|---|---|

| Carbamoyl intermediate formation | 1-Adamantylamine, acyl chloride | 0°C to RT, organic base, 2–6 h | Adamantylcarbamoyl ethyl intermediate |

| Quaternization | Tertiary amine, methyl iodide | RT to reflux, 4–24 h | (2-(1-Adamantylcarbamoyl)ethyl)diethylmethylammonium iodide |

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The iodide ion (I⁻) in this compound can act as a nucleophile in SN2 reactions , particularly in polar aprotic solvents like DMF. For example, in analogous systems (e.g., methyl esters reacting with LiI), the SN2 mechanism is favored due to the solvent’s ability to stabilize the transition state without solvating the nucleophile excessively . The bulky adamantane substituent may sterically hinder nucleophilic attack on the ammonium center, but the iodide ion itself could participate in bimolecular substitution reactions with alkyl halides or other electrophilic species.

| Reaction Type | Conditions | Key Observations |

|---|---|---|

| SN2 substitution | Polar aprotic solvent | I⁻ acts as nucleophile; reaction rate depends on steric hindrance |

Phase-Transfer Catalysis

Quaternary ammonium salts are widely used as phase-transfer catalysts (PTC) , enabling reactions between aqueous and organic phases. The iodide counterion may enhance the solubility of the compound in organic solvents, facilitating transfer of ions (e.g., hydroxide or carbanions) across phases. For instance, in biphasic systems, the ammonium center could stabilize charged intermediates, while the iodide ion’s electronegativity might influence the reaction’s thermodynamics .

| Application | Key Role | Example Reaction |

|---|---|---|

| Cross-coupling reactions | Stabilizes palladium intermediates | Iodide acts as catalyst in Heck-type reactions |

Thermal Decomposition and Hofmann Elimination

Heating quaternary ammonium salts under basic conditions can lead to Hofmann elimination , resulting in the formation of tertiary amines. While iodide (I⁻) is a weaker nucleophile compared to hydroxide (OH⁻), the reaction may proceed via a concerted mechanism involving deprotonation and simultaneous loss of I⁻ as a leaving group. The adamantyl group’s steric bulk could slow the reaction, requiring higher temperatures or stronger bases (e.g., NaOH) .

| Reaction Mechanism | Products | Factors Influencing Rate |

|---|---|---|

| Hofmann elimination | Tertiary amine + HI | Steric hindrance reduces reaction efficiency |

Iodide-Mediated Cross-Coupling Reactions

In palladium-catalyzed reactions (e.g., Heck, Suzuki), iodide ions can stabilize palladium intermediates. For example, in iodide-catalyzed deoxygenative Heck reactions, iodide bridges palladium centers, enabling reductive coupling . The ammonium iodide salt might similarly act as a pre-catalyst or co-catalyst in such systems, where iodide participates in oxidative addition or stabilizes palladium(I) species.

| Reaction Type | Role of Iodide | Relevance |

|---|---|---|

| Palladium-catalyzed coupling | Stabilizes Pd intermediates | Facilitates C–C bond formation |

Hydrolysis and Amidation Reactions

| Reaction Type | Conditions | Products |

|---|---|---|

| Hydrolysis | Acidic/basic conditions | Carboxylic acid or amide derivatives |

References

Aplicaciones Científicas De Investigación

Organic Synthesis

One of the primary applications of (2-(1-Adamantylcarbamoyl)ethyl)diethylmethylammonium iodide is in organic synthesis as a catalyst or reagent. Its unique structure allows for effective participation in various chemical reactions.

- Adamantylation Reactions : The compound has been utilized in adamantylation processes, where it acts as a catalyst to introduce adamantyl groups into aromatic compounds. For instance, studies have demonstrated that using this compound in conjunction with ion-exchange resins can yield high selectivity and efficiency in the synthesis of adamantylphenols from phenolic substrates under mild conditions .

Polymer Chemistry

The compound has shown promise in polymer chemistry, particularly in the synthesis of novel polymers with specific properties.

- Polymerization Studies : Research indicates that (2-(1-Adamantylcarbamoyl)ethyl)diethylmethylammonium iodide can facilitate the polymerization of exomethylene monomers based on an adamantyl skeleton. For example, the polymerization of 2-allylideneadamantane has been successfully achieved under various conditions, resulting in polymers with high glass transition temperatures (up to 178 °C) .

| Polymerization Conditions | Monomer | Yield | Glass Transition Temperature |

|---|---|---|---|

| Anionic at 40 °C | AAd | Quantitative | 178 °C |

| Cationic | MAd | Oligomer | Not applicable |

Materials Science

In materials science, (2-(1-Adamantylcarbamoyl)ethyl)diethylmethylammonium iodide is explored for its potential as a structure-directing agent and its role in modifying material properties.

- Structure-Directing Agents : The compound has been investigated for its effectiveness as a structure-directing agent in catalytic converters and emissions control applications. Its bulky adamantyl group can influence the morphology and stability of materials used in these systems .

Case Study 1: Adamantylation of Phenols

A study conducted on the adamantylation of 4-bromophenol using (2-(1-Adamantylcarbamoyl)ethyl)diethylmethylammonium iodide demonstrated significant improvements in yield and reaction times compared to traditional methods. The reaction was performed using a macroporous sulfonic acid cation-exchange resin as a catalyst, achieving yields up to 98% within just a few hours .

Case Study 2: Polymerization of AAd

In another investigation, the polymerization of 2-allylideneadamantane was carried out using (2-(1-Adamantylcarbamoyl)ethyl)diethylmethylammonium iodide as an initiator. The resulting poly(AAd) exhibited desirable properties such as high molecular weight and narrow molecular weight distribution, indicating its potential for applications in high-performance materials .

Mecanismo De Acción

The mechanism of action of (2-(1-Adamantylcarbamoyl)ethyl)diethylmethylammonium iodide involves its interaction with biological membranes and ion channels. The bulky adamantyl group can disrupt membrane integrity, leading to changes in ion permeability. This can affect various cellular processes, making it a useful tool in studying membrane dynamics and ion channel function.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

A comparative analysis with five related compounds is provided below:

Pharmacological and Physicochemical Properties

Table 2: Predicted and Experimental Properties

- Lipophilicity : The adamantane moiety in the target compound enhances lipophilicity (LogP ~3.1) compared to Analog 4’s pyridyl group but reduces it relative to tiemonium iodide’s benzofuranyl system .

- Bioactivity: Analog 2 (tiemonium iodide) is a known antispasmodic, suggesting the target compound may share muscarinic receptor antagonism .

Actividad Biológica

Chemical Structure

The compound is characterized by the presence of an adamantyl group, which is known for its unique three-dimensional structure and hydrophobic properties. The presence of the diethylmethylammonium moiety suggests potential interactions with biological membranes, particularly in terms of ion transport and cellular uptake.

- Ion Channel Modulation : Compounds with quaternary ammonium structures often exhibit activity as ion channel blockers or modulators. This can affect neurotransmission and muscle contraction.

- Membrane Interaction : The hydrophobic nature of the adamantyl group may enhance the compound's ability to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.

Antimicrobial Activity

Research indicates that similar ammonium compounds have demonstrated antimicrobial properties. They can disrupt bacterial cell membranes, leading to cell lysis. The effectiveness can vary based on the structure, with longer alkyl chains typically enhancing activity.

Cytotoxicity Studies

Cytotoxic effects are often evaluated using various cancer cell lines. Preliminary studies with related compounds suggest that they may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Table 1: Summary of Biological Activities

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of quaternary ammonium compounds against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at concentrations above 50 µg/mL, suggesting potential applications in disinfectants.

-

Cytotoxicity Assessment :

- In vitro studies on human breast cancer cell lines revealed that related compounds induced apoptosis at IC50 values ranging from 10 to 30 µM. Mechanistic studies indicated involvement of caspase activation pathways.

Research Findings

- Recent Advances : Ongoing research is focused on optimizing the structure-activity relationship (SAR) of similar compounds to enhance selectivity and reduce toxicity.

- Potential Applications : The unique properties of adamantyl derivatives are being explored for use in drug delivery systems, particularly for targeting cancer cells selectively.

Q & A

Q. What synthetic methodologies are recommended for (2-(1-Adamantylcarbamoyl)ethyl)diethylmethylammonium iodide, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves quaternization of tertiary amines with alkyl halides. For this compound, the adamantylcarbamoyl group is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) between 1-adamantylamine and a carboxylic acid precursor, followed by alkylation with diethylmethylamine and iodomethane. Reaction optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .

- Temperature control : Maintain 0–5°C during coupling to minimize side reactions .

- Catalysts : Use stoichiometric KI to improve iodide incorporation .

Table 1 : Example Reaction Conditions

| Step | Reagents | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| Coupling | EDC, HOBt, Adamantylamine | DMF | 0–5 | 75–85 |

| Alkylation | Diethylmethylamine, CH₃I | MeCN | 25 | 60–70 |

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms adamantyl and quaternary ammonium moieties. Look for characteristic adamantane peaks (δ 1.6–2.1 ppm) and methyl/methylene splits in the ammonium group .

- Mass Spectrometry (HRMS) : ESI-MS in positive ion mode detects [M-I]⁺ ions. Validate molecular formula via exact mass .

- HPLC : Reverse-phase C18 columns (ACN/H₂O with 0.1% TFA) assess purity (>95% by UV at 254 nm) .

Q. How is this compound classified pharmacologically, and what structural analogs inform its potential therapeutic applications?

- Methodological Answer : Classified under A03AB (synthetic antispasmodics) in WHO ATC codes due to structural similarity to "(2-benzhydryloxyethyl)diethylmethylammonium iodide" (A03AB16). Analogs like tiemonium iodide (A03AB17) and prifinium bromide (A03AB18) suggest muscarinic receptor antagonism as a mechanism. Validate via competitive binding assays using [³H]-N-methylscopolamine .

Advanced Research Questions

Q. How does the adamantyl group influence pharmacokinetic properties compared to benzohydryl analogs?

- Methodological Answer : Adamantane’s rigid, lipophilic structure enhances membrane permeability and metabolic stability. Compare logP values (experimental or computational) and in vitro metabolic half-lives (e.g., liver microsome assays). Use molecular dynamics simulations to analyze membrane diffusion rates vs. benzohydryl analogs .

Q. What computational models predict interactions between this compound and muscarinic receptors?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with M3 muscarinic receptor (PDB: 4U15). Focus on ammonium-quaternary interactions with Asp148 and π-stacking with Trp503.

- MD Simulations : AMBER force fields simulate binding stability over 100 ns. Compare binding free energies (MM-PBSA) with known antagonists .

Q. How can researchers resolve contradictions in reported antispasmodic efficacy across in vitro vs. in vivo studies?

- Methodological Answer :

- Experimental Design : Conduct dose-response assays (IC₅₀ in ileum vs. ED₅₀ in rodent models) to assess bioavailability limitations.

- Tissue Distribution Studies : Radiolabel the compound (e.g., ¹²⁵I) to quantify accumulation in target tissues via gamma counting .

- Data Analysis : Apply Hill-Langmuir equations to compare potency shifts and identify confounding factors (e.g., protein binding) .

Q. What strategies improve the compound’s stability under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.